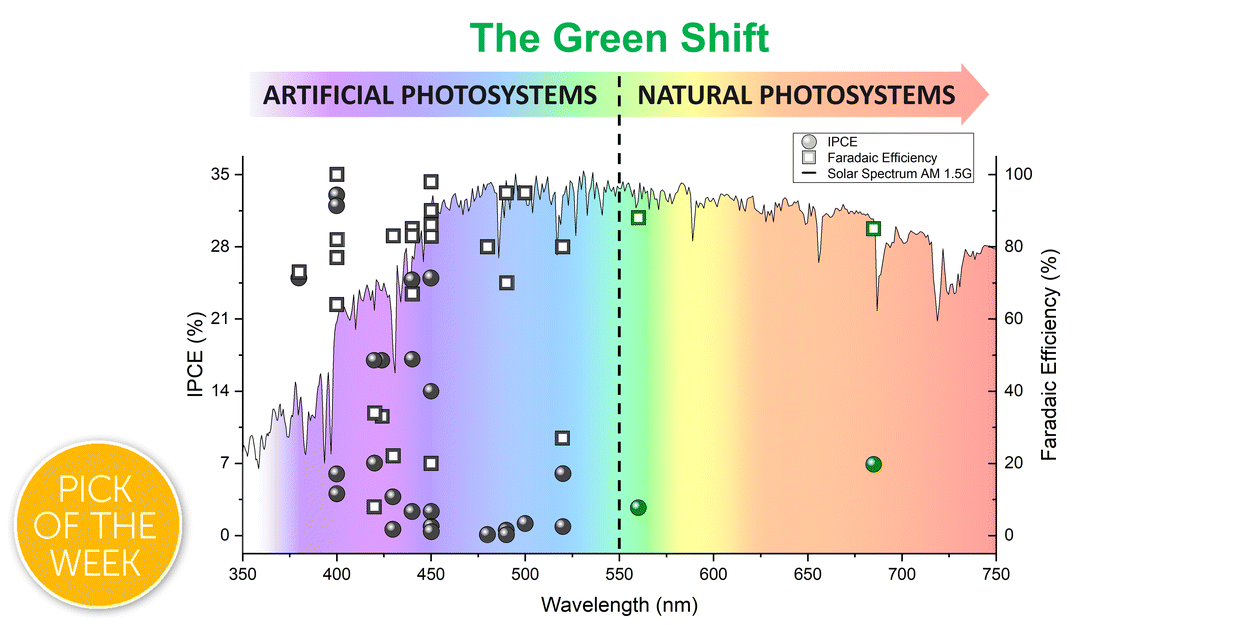A breath of sunshine: oxygenic photosynthesis by functional molecular architectures
Chemical Science Pub Date: 2023-10-04 DOI: 10.1039/D3SC03780K
Abstract
The conversion of light into chemical energy is the game-changer enabling technology for the energetic transition to renewable and clean solar fuels. The photochemistry of interest includes the overall reductive/oxidative splitting of water into hydrogen and oxygen and alternatives based on the reductive conversion of carbon dioxide or nitrogen, as primary sources of energy-rich products. Devices capable of performing such transformations are based on the integration of three sequential core functions: light absorption, photo-induced charge separation, and the photo-activated breaking/making of molecular bonds via specific catalytic routes. The key to success does not rely simply on the individual components' performance, but on their optimized integration in terms of type, number, geometry, spacing, and linkers dictating the photosynthetic architecture. Natural photosynthesis has evolved along this concept, by integrating each functional component in one specialized “body” (from the Greek word “soma”) to enable the conversion of light quanta with high efficiency. Therefore, the natural “quantasome” represents the key paradigm to inspire man-made constructs for artificial photosynthesis. The case study presented in this perspective article deals with the design of artificial photosynthetic systems for water oxidation and oxygen production, engineered as molecular architectures then rendered on electrodic surfaces. Water oxidation to oxygen is indeed the pervasive oxidative reaction used by photosynthetic organisms, as the source of reducing equivalents (electrons and protons) to be delivered for the processing of high-energy products. Considering the vast and abundant supply of water (including seawater) as a renewable source on our planet, this is also a very appealing option for photosynthetic energy devices. We will showcase the progress in the last 15 years (2009–2023) in the strategies for integrating functional building blocks as molecular photosensitizers, multi-redox water oxidation catalysts and semiconductor materials, highlighting how additional components such as redox mediators, hydrophilic/hydrophobic pendants, and protective layers can impact on the overall photosynthetic performance. Emerging directions consider the modular tuning of the multi-component device, in order to target a diversity of photocatalytic oxidations, expanding the scope of the primary electron and proton sources while enhancing the added-value of the oxidation product beyond oxygen: the selective photooxidation of organics combines the green chemistry vision with renewable energy schemes and is expected to explode in coming years.


Recommended Literature
- [1] Nucleation: theory and experiment
- [2] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [3] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [4] A platinum oxide decorated amorphous cobalt oxide hydroxide nanosheet array towards alkaline hydrogen evolution†
- [5] Front cover
- [6] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [7] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [8] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [9] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [10] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†

Journal Name:Chemical Science
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 151055-86-6
-
CAS no.: 117902-15-5









